molecular formula C28H35N3O5 B12021976 4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12021976
M. Wt: 493.6 g/mol
InChI Key: JMLWFOYAYDKRPK-SHHOIMCASA-N
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Description

4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, a pyridine ring, and a morpholine moiety

Preparation Methods

The synthesis of 4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyridine Ring: This can be achieved through a coupling reaction using reagents such as pyridine derivatives.

    Attachment of the Morpholine Moiety: This step may involve nucleophilic substitution reactions.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Specific pathways involved would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds to 4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one include:

These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-2-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H35N3O5/c1-3-4-15-36-22-8-9-23(20(2)18-22)26(32)24-25(21-7-5-10-29-19-21)31(28(34)27(24)33)12-6-11-30-13-16-35-17-14-30/h5,7-10,18-19,25,32H,3-4,6,11-17H2,1-2H3/b26-24+

InChI Key

JMLWFOYAYDKRPK-SHHOIMCASA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O)C

Origin of Product

United States

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